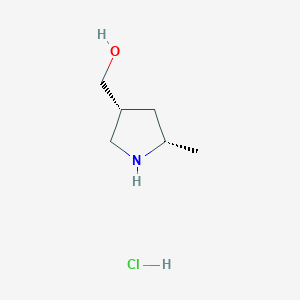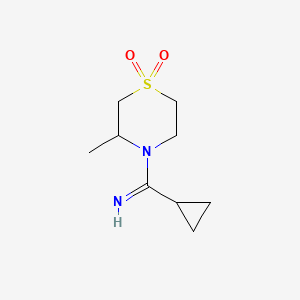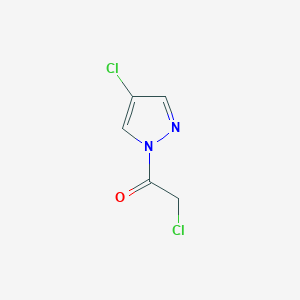![molecular formula C35H49NO8 B15222096 (1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B15222096.png)
(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin: is a synthetic compound belonging to the class of macrocyclic lactones. It is structurally related to moxidectin, a well-known antiparasitic agent used in veterinary medicine. This compound is characterized by the absence of the (1E)-1,3-dimethylbut-1-enyl and (1E)-1-methylprop-1-enyl groups at the 25th position, which distinguishes it from its parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin involves several steps:
Starting Material: The synthesis begins with the core structure of moxidectin.
Functional Group Modification: The (1E)-1,3-dimethylbut-1-enyl and (1E)-1-methylprop-1-enyl groups are selectively removed from the 25th position using specific reagents and conditions.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of macrocyclic lactones.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its antiparasitic properties and potential therapeutic applications.
Industry: Utilized in the development of new antiparasitic agents and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of 25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin involves binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts the normal function of these channels, leading to paralysis and death of the parasite. The compound may also interact with other pathways involved in parasite metabolism and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Moxidectin: The parent compound, known for its potent antiparasitic activity.
Ivermectin: Another macrocyclic lactone with similar antiparasitic properties.
Abamectin: A related compound used in agriculture and veterinary medicine.
Uniqueness
25-Des((1E)-1,3-dimethylbut-1-enyl)-25-((1E)-1-methylprop-1-enyl)moxidectin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. These differences can influence its efficacy, safety, and spectrum of activity.
Eigenschaften
Molekularformel |
C35H49NO8 |
|---|---|
Molekulargewicht |
611.8 g/mol |
IUPAC-Name |
(1R,4S,4'E,5'S,6R,6'S,8R,10Z,13R,14Z,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C35H49NO8/c1-8-22(4)31-24(6)29(36-40-7)18-34(44-31)17-27-16-26(43-34)13-12-21(3)14-20(2)10-9-11-25-19-41-32-30(37)23(5)15-28(33(38)42-27)35(25,32)39/h8-12,15,20,24,26-28,30-32,37,39H,13-14,16-19H2,1-7H3/b10-9-,21-12-,22-8+,25-11?,36-29+/t20-,24-,26+,27-,28-,30+,31+,32+,34-,35+/m0/s1 |
InChI-Schlüssel |
VWNUJDDJQVXJMO-VGXCTMMASA-N |
Isomerische SMILES |
C/C=C(\C)/[C@@H]1[C@H](/C(=N/OC)/C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)C |
Kanonische SMILES |
CC=C(C)C1C(C(=NOC)CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)







![tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15222090.png)
